2-Furancarboxamide, 5-amino-4-chloro-
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Overview
Description
2-Furancarboxamide, 5-amino-4-chloro- is a heterocyclic compound that contains a furan ring substituted with an amino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-amino-4-chloro- typically involves the reaction of 5-amino-2-furancarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired carboxamide. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-amino-4-chloro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives with the chlorine atom replaced by an amine group.
Substitution: Hydroxyl or alkoxy derivatives of the furan ring.
Scientific Research Applications
2-Furancarboxamide, 5-amino-4-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-amino-4-chloro- involves its interaction with specific molecular targets. The amino and chlorine substituents on the furan ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-N-2-thiazolyl-: Similar structure but with additional substituents that may alter its chemical and biological properties.
2-Furancarboxamide, 5-amino-4-bromo-: Similar to the target compound but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness
2-Furancarboxamide, 5-amino-4-chloro- is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
826991-37-1 |
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Molecular Formula |
C5H5ClN2O2 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
5-amino-4-chlorofuran-2-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c6-2-1-3(4(7)9)10-5(2)8/h1H,8H2,(H2,7,9) |
InChI Key |
ZXNDNLFRWZSTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Cl)N)C(=O)N |
Origin of Product |
United States |
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